Ethionamide Sulfoxide

Vue d'ensemble

Description

Ethionamide Sulfoxide is a derivative of Ethionamide, a second-line antitubercular agent used to treat tuberculosis when other treatments have failed. This compound is formed through the oxidation of Ethionamide and plays a crucial role in its mechanism of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethionamide Sulfoxide can be synthesized through the oxidation of Ethionamide using various oxidizing agents. One common method involves the use of potassium iodate (KIO3) in a sulfuric acid (H2SO4) medium . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the efficient conversion of Ethionamide to this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethionamide Sulfoxide undergoes various chemical reactions, including:

Oxidation: Conversion of Ethionamide to this compound.

Reduction: this compound can be reduced back to Ethionamide under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the sulfoxide group.

Common Reagents and Conditions:

Oxidation: Potassium iodate (KIO3) in sulfuric acid (H2SO4) medium.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: this compound.

Reduction: Ethionamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Ethionamide sulfoxide exhibits distinct pharmacokinetic properties that influence its therapeutic effectiveness:

- Absorption : The compound reaches maximum serum concentrations approximately one hour after administration.

- Half-life : The mean half-life for both ethionamide and its sulfoxide metabolite is about 1.47 hours.

- Area Under the Curve (AUC) : The median AUC for ethionamide and this compound is 3662 hng/mL and 5119 hng/mL, respectively, indicating significant systemic exposure to the sulfoxide form .

Tuberculosis Treatment

This compound is integral in treating drug-resistant tuberculosis. Studies indicate that higher exposure to the sulfoxide correlates with increased bactericidal activity, enhancing treatment outcomes. For instance, a study showed that each 100 h*ng/mL increase in this compound concentration resulted in a 3.68% increase in the time to positivity in bacterial cultures .

Combination Therapy

Recent research has explored the use of this compound in combination with other agents to improve therapeutic efficacy. For example, co-encapsulation of ethionamide with booster molecules in biodegradable nanoparticles has shown promise in enhancing drug delivery and reducing side effects associated with high doses of ethionamide .

Case Study 1: Efficacy in Multidrug-Resistant Tuberculosis

A clinical trial involving patients with multidrug-resistant tuberculosis demonstrated that administration of ethionamide resulted in significant reductions in bacterial load. The study highlighted that the presence of this compound was crucial for achieving optimal therapeutic outcomes .

Case Study 2: Pharmacokinetic Variability

A study assessing the pharmacokinetics of ethionamide in children revealed considerable variability in serum levels, emphasizing the need for individualized dosing strategies. The conversion to this compound was noted as a key factor influencing the drug's effectiveness and safety profile .

Comparative Data Table

| Parameter | Ethionamide | This compound |

|---|---|---|

| Maximum Serum Concentration | 1230 ng/mL | 2050 ng/mL |

| Half-Life | 1.47 hours | 1.47 hours |

| Area Under Curve (AUC) | 3662 h*ng/mL | 5119 h*ng/mL |

| Bactericidal Activity | Moderate | High |

Mécanisme D'action

Ethionamide Sulfoxide exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall. It is converted to its active form, which inactivates the inhA enoyl reductase enzyme, a key enzyme in mycolic acid biosynthesis . This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.

Comparaison Avec Des Composés Similaires

Ethionamide Sulfoxide is similar to other thioamide derivatives such as:

Prothionamide: Another second-line antitubercular agent with a similar mechanism of action.

Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis but through a different pathway.

Pyrazinamide: A nicotinic acid derivative related to Ethionamide with a distinct mechanism of action.

Uniqueness: this compound is unique due to its specific role in the activation and mechanism of Ethionamide. Its formation and activity are crucial for the therapeutic effects of Ethionamide in treating drug-resistant tuberculosis.

Activité Biologique

Ethionamide sulfoxide (ETA-SO) is a significant metabolite of ethionamide (ETA), a second-line antitubercular agent primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This article delves into the biological activity of ETA-SO, including its mechanism of action, metabolic pathways, and clinical implications supported by various studies and case analyses.

Overview of Ethionamide and Its Metabolite

Ethionamide is a prodrug that requires bioactivation to exert its therapeutic effects. The bioactivation process involves conversion to its active form, ETA-SO, primarily through the action of mycobacterial enzymes such as EthA, which is a flavin monooxygenase responsible for the oxidation of thioamides . The sulfoxide metabolite has demonstrated comparable or enhanced antitubercular activity compared to its parent compound, particularly against Mycobacterium tuberculosis (Mtb) .

The primary mechanism by which ETA and ETA-SO exert their effects is through the inhibition of mycolic acid synthesis, a critical component of the Mtb cell wall. Both compounds target InhA, an enzyme involved in this biosynthetic pathway. The formation of a covalent adduct between InhA and the drug leads to bacterial cell wall disruption and subsequent cell death .

Table 1: Comparison of Ethionamide and this compound

| Characteristic | Ethionamide (ETA) | This compound (ETA-SO) |

|---|---|---|

| Chemical Structure | Thioamide derivative | Sulfoxide derivative |

| Bioactivation | Requires EthA enzyme | Active form |

| Mechanism of Action | Inhibits InhA | Inhibits InhA |

| Antimicrobial Activity | Moderate | Comparable or enhanced |

| Resistance Issues | Mutation in EthA | Less susceptible to mutations |

Metabolic Pathways

Ethionamide undergoes extensive hepatic metabolism, converting into several metabolites, with ETA-SO being one of the most significant. Studies have shown that ETA is rapidly oxidized to ETA-SO in vivo, where it retains antimicrobial properties . This metabolic pathway is crucial for understanding how resistance develops; mutations in the EthA gene can lead to reduced activation of ETA, thereby diminishing its efficacy .

Case Study: Resistance Mechanisms

In a study examining MDR-TB strains from South Africa, mutations in the EthA gene were identified in all isolates tested. These mutations were linked to increased resistance against both ETA and ETA-SO, highlighting the importance of monitoring genetic variations in treatment regimens .

Clinical Implications

The clinical relevance of ETA-SO extends beyond its direct antimicrobial action. It has been observed that patients with MDR-TB who are treated with combinations including ethionamide may experience improved outcomes when the drug is bioactivated efficiently within the body. Moreover, understanding the pharmacokinetics and dynamics of both ETA and ETA-SO can help optimize dosing strategies to minimize adverse effects while maximizing therapeutic efficacy .

Stability and Quantification

Recent advancements in analytical methods have enabled sensitive quantification of both ethionamide and its sulfoxide form in biological samples. A highly sensitive LC-MS/MS method has been developed for this purpose, allowing for better monitoring of drug levels in plasma during treatment . This capability is essential for tailoring therapy based on individual patient responses and ensuring effective management of drug-resistant TB.

Propriétés

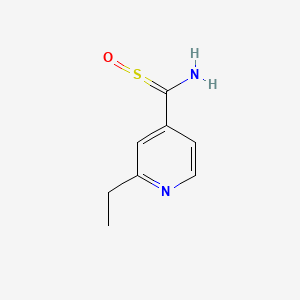

IUPAC Name |

(2-ethylpyridin-4-yl)-sulfinylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-7-5-6(3-4-10-7)8(9)12-11/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQQNGZRIJPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=S=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747735 | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-28-7 | |

| Record name | Ethionamide sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionamide sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of quantifying both ethionamide and ethionamide sulfoxide in pharmacokinetic studies?

A: Ethionamide is an antituberculosis drug, and this compound is its primary metabolite. [] Quantifying both compounds in plasma is crucial for understanding the drug's pharmacokinetic profile. This includes determining how much ethionamide is metabolized into this compound, the rate of this conversion, and how the levels of both compounds change over time after administration. This information is essential for optimizing dosage regimens and achieving effective treatment outcomes. []

Q2: What analytical challenges are associated with quantifying ethionamide and its sulfoxide in human plasma, and how does the proposed LC-MS/MS method address these challenges?

A2: Quantifying drugs and their metabolites in biological matrices like plasma can be challenging due to the presence of numerous other compounds that can interfere with analysis. The proposed LC-MS/MS method addresses these challenges through several key features:

- Solid-Phase Extraction: This technique selectively extracts ethionamide, this compound, and the internal standard from the complex plasma matrix, reducing interference from other compounds. []

- High-Performance Liquid Chromatography (HPLC): This method separates the analytes of interest (ethionamide and its sulfoxide) based on their different chemical properties, ensuring that they are not detected simultaneously and improving the accuracy of quantification. []

- Tandem Mass Spectrometry (MS/MS): This highly sensitive and specific detection method allows for the accurate identification and quantification of even low concentrations of ethionamide and this compound, even in the presence of other compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.